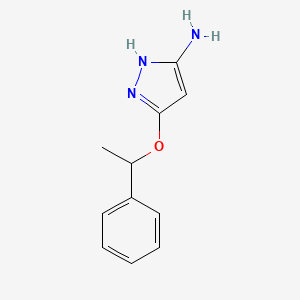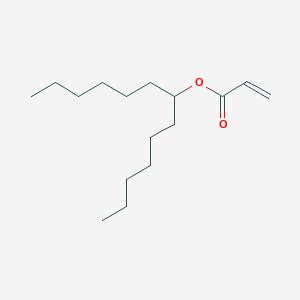
Tridecan-7-YL acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tridecan-7-YL acrylate is an organic compound belonging to the family of acrylates, which are esters derived from acrylic acid. This compound is characterized by its long alkyl chain, which imparts unique properties making it valuable in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tridecan-7-YL acrylate typically involves the esterification of acrylic acid with tridecan-7-ol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes. This method involves the reaction of acrylic acid with tridecan-7-ol in the presence of a catalyst in a tubular reactor. The continuous flow process offers advantages such as improved reaction control, higher yields, and reduced formation of by-products .
化学反応の分析
Types of Reactions: Tridecan-7-YL acrylate undergoes various chemical reactions, including:
Polymerization: Free radical polymerization is a common reaction where this compound forms polymers.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Radical Initiators: AIBN, benzoyl peroxide.
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Solvents: Dichloromethane, 1,4-dioxane.
Major Products:
Polymers: Poly(this compound) with applications in coatings and adhesives.
Derivatives: Various functionalized acrylates used in specialized applications.
科学的研究の応用
Tridecan-7-YL acrylate finds applications in several scientific research fields:
作用機序
The mechanism of action of Tridecan-7-YL acrylate primarily involves its reactivity as an acrylate ester. The α,β-unsaturated carboxyl group is highly reactive, allowing it to undergo polymerization and addition reactions. In polymerization, the double bond in the acrylate group reacts with radical initiators to form long polymer chains. The resulting polymers exhibit properties such as flexibility, toughness, and resistance to environmental factors .
類似化合物との比較
Butyl Acrylate: Known for its strong odor and used in the production of adhesives and coatings.
2-Ethylhexyl Acrylate: Used as a monomer in the production of adhesives and can cause skin irritation.
Methyl Acrylate: Utilized in the production of polymers and copolymers with applications in textiles and coatings.
Uniqueness of Tridecan-7-YL Acrylate: this compound stands out due to its long alkyl chain, which imparts unique properties such as enhanced flexibility and toughness to the resulting polymers. This makes it particularly valuable in applications requiring durable and resilient materials .
特性
分子式 |
C16H30O2 |
|---|---|
分子量 |
254.41 g/mol |
IUPAC名 |
tridecan-7-yl prop-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-4-7-9-11-13-15(18-16(17)6-3)14-12-10-8-5-2/h6,15H,3-5,7-14H2,1-2H3 |
InChIキー |
OWNNZQXJKCFYSF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCCCC)OC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B14026487.png)
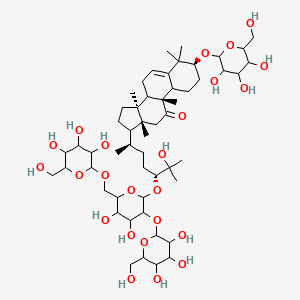
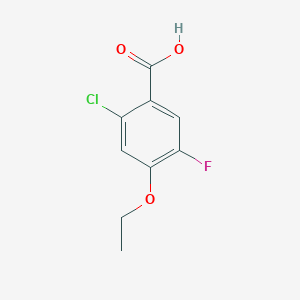
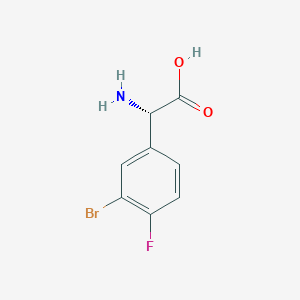
![tert-Butyl (2R,5S)-4-(2-chloro-7-(2-fluoro-6-methoxyphenyl)-6-isopropyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidin-4-yl)-2,5-dimethylpiperazine-1-carboxylate](/img/structure/B14026500.png)

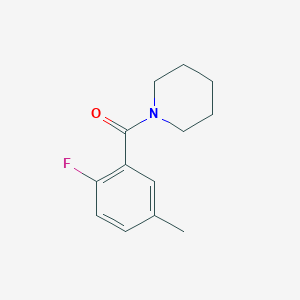

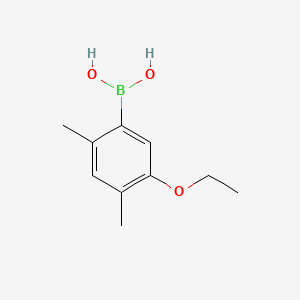

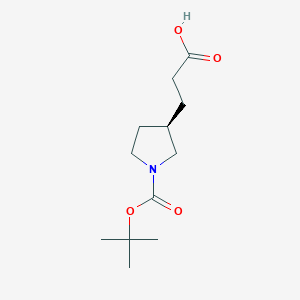
![6-Amino-2-isopropyl-2,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one](/img/structure/B14026543.png)

